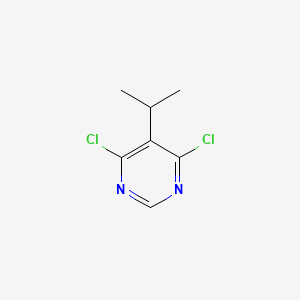

4,6-二氯-5-(异丙基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves halogenated pyrimidines as key intermediates. For instance, 4,6-disubstituted-2-(4-morpholinyl)pyrimidines were synthesized from 4,6-dichloro-2-(4-morpholinyl)pyrimidine using palladium-catalyzed cross-coupling reactions with triorganoindium reagents . Another example includes the synthesis of 4-aryl-5-pyrimidinylimidazoles starting from 2,4-dichloropyrimidine, which involved a Sonogashira coupling followed by nucleophilic substitution and cyclocondensation . These methods highlight the versatility of halogenated pyrimidines in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity and optical properties. The papers describe various substitutions on the pyrimidine ring that affect these properties. For example, the introduction of electron-donating or electron-withdrawing groups can lead to strong emission solvatochromism, indicating the formation of an intramolecular charge-separated emitting state . Quantum chemical investigations of 4,6-di(thiophen-2-yl)pyrimidine derivatives have shown that the pi-backbone elongation and push-pull strategy can tune the electronic and photophysical properties .

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions, which are essential for their functionalization. The cross-coupling reactions mentioned in the synthesis analysis are examples of such reactions . Additionally, the condensation of 4-amino-2,6-dichloropyrimidine with various substituted benzaldehyde followed by cyclization has been used to synthesize pyrimido[4,5-d]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to changes in solvatochromic behavior, protonation abilities, and charge transfer properties . For instance, the presence of electron-donating groups can enhance the emission properties and enable the molecules to function as colorimetric and luminescent pH sensors . The charge transfer properties of the derivatives are discussed in terms of ionization potentials, electron affinities, and reorganization energies, which are important for their application as efficient charge transfer materials .

科学研究应用

与甘氨酸酯的相互作用

在特定反应条件下,4,6-二氯-5-(异丙基)嘧啶与甲基和叔丁基甘氨酸酯发生相互作用,导致产生N-(5-甲酰基嘧啶-4-基)甘氨酸酯等衍生物,以及包括吡咯并[2,3-d]嘧啶和吡啶并[2,3-d]嘧啶在内的环化产物。这种相互作用为潜在生物活性化合物的合成开辟了途径(Zinchenko et al., 2018)。

互变异构和分子识别

该化合物已经证明参与了阳离子互变异构和分子识别的研究,这对于药物的靶向作用至关重要。这种理解有助于开发依赖于分子识别过程的药物,特别是通过氢键作用(Rajam et al., 2017)。

电荷转移材料建模

已经研究了4,6-二氯-5-(异丙基)嘧啶衍生物作为高效电荷转移材料的潜力。这些研究侧重于电子、光物理和电荷转移性质,表明它们在材料科学和电子学领域具有潜在应用价值(Irfan, 2014)。

生物活性化合物的合成

该化合物还参与了生物活性化合物的合成,特别是在艾滋病化疗领域。吡唑基嘧啶骨架的合成展示了该化合物在开发具有潜在生物活性和药理潜力的新药物中的作用(Ajani et al., 2019)。

非线性光学材料的开发

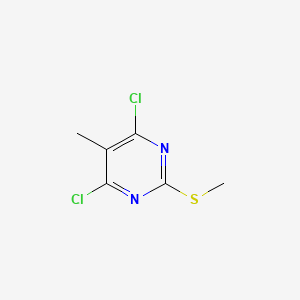

已经探讨了4,6-二氯-2-(甲磺基)嘧啶的合成和表征,以探索其在非线性光学(NLO)材料中的潜在应用。这涉及通过光谱研究和量子化学计算了解分子和电子结构,表明其在NLO设备(如光限制和光开关)中的潜在用途(Murthy et al., 2019)。

作用机制

Target of Action

Pyrimidine derivatives, a group to which this compound belongs, have been known to modulate various biological activities .

Biochemical Pathways

Pyrimidine derivatives have been reported to influence a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .

Result of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that the compound should be stored at -20°c, in sealed storage, away from moisture .

属性

IUPAC Name |

4,6-dichloro-5-propan-2-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(2)5-6(8)10-3-11-7(5)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEQNVJAKYNYTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CN=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622790 |

Source

|

| Record name | 4,6-Dichloro-5-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-5-(propan-2-yl)pyrimidine | |

CAS RN |

89938-06-7 |

Source

|

| Record name | 4,6-Dichloro-5-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)